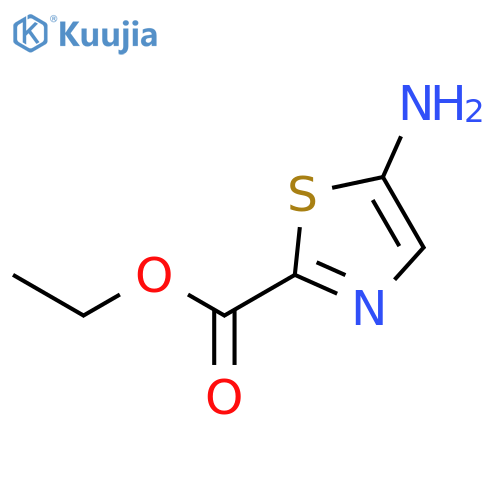

Cas no 100114-63-4 (Ethyl 5-Amino-1,3-thiazole-2-carboxylate)

100114-63-4 structure

商品名:Ethyl 5-Amino-1,3-thiazole-2-carboxylate

CAS番号:100114-63-4

MF:C6H8N2O2S

メガワット:172.204919815063

MDL:MFCD20697238

CID:1092253

PubChem ID:21955445

Ethyl 5-Amino-1,3-thiazole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-aminothiazole-2-carboxylate

- ethyl 5-amino-1,3-thiazole-2-carboxylate

- 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester

- BS-13559

- Z1262634397

- AKOS022186918

- SY140217

- 100114-63-4

- CS-0439562

- E86591

- MFCD20697238

- EN300-112164

- SCHEMBL5879520

- Ethyl5-aminothiazole-2-carboxylate

- Ethyl 5-Amino-1,3-thiazole-2-carboxylate

-

- MDL: MFCD20697238

- インチ: InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3

- InChIKey: IZCSREAMZDZVFW-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NC=C(N)S1

計算された属性

- せいみつぶんしりょう: 172.03064868g/mol

- どういたいしつりょう: 172.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- じょうきあつ: No date available

Ethyl 5-Amino-1,3-thiazole-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 5-Amino-1,3-thiazole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM190114-1g |

ethyl 5-aminothiazole-2-carboxylate |

100114-63-4 | 95% | 1g |

$633 | 2023-01-08 | |

| Enamine | EN300-112164-0.5g |

ethyl 5-amino-1,3-thiazole-2-carboxylate |

100114-63-4 | 95% | 0.5g |

$768.0 | 2023-10-27 | |

| Chemenu | CM190114-1g |

ethyl 5-aminothiazole-2-carboxylate |

100114-63-4 | 95% | 1g |

$720 | 2021-08-05 | |

| abcr | AB523219-1g |

Ethyl 5-amino-1,3-thiazole-2-carboxylate; . |

100114-63-4 | 1g |

€646.30 | 2025-02-19 | ||

| abcr | AB523219-1 g |

Ethyl 5-amino-1,3-thiazole-2-carboxylate; . |

100114-63-4 | 1g |

€1477.00 | 2023-06-14 | ||

| Enamine | EN300-112164-0.25g |

ethyl 5-amino-1,3-thiazole-2-carboxylate |

100114-63-4 | 95% | 0.25g |

$487.0 | 2023-10-27 | |

| Alichem | A059003767-1g |

Ethyl 5-aminothiazole-2-carboxylate |

100114-63-4 | 95% | 1g |

$607.60 | 2023-09-04 | |

| A2B Chem LLC | AA01100-100mg |

Ethyl 5-aminothiazole-2-carboxylate |

100114-63-4 | 95% | 100mg |

$395.00 | 2024-04-20 | |

| Aaron | AR0001P4-5g |

2-Thiazolecarboxylic acid, 5-amino-, ethyl ester |

100114-63-4 | 95% | 5g |

$1147.00 | 2025-01-20 | |

| Ambeed | A430920-1g |

Ethyl 5-aminothiazole-2-carboxylate |

100114-63-4 | 95+% | 1g |

$546.0 | 2024-04-26 |

Ethyl 5-Amino-1,3-thiazole-2-carboxylate 関連文献

-

1. 367. Thiazoles derived from chrysean and isoChryseanA. Adams,R. Slack J. Chem. Soc. 1956 1870

100114-63-4 (Ethyl 5-Amino-1,3-thiazole-2-carboxylate) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100114-63-4)Ethyl 5-Amino-1,3-thiazole-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):491.0